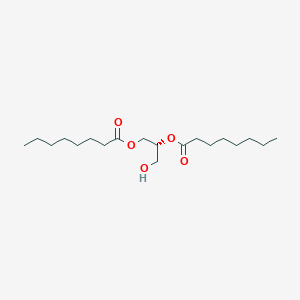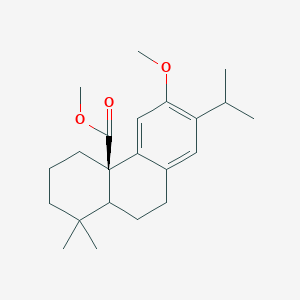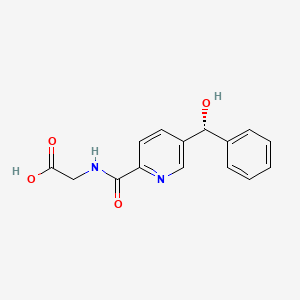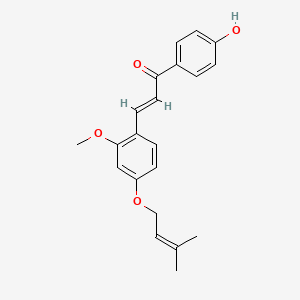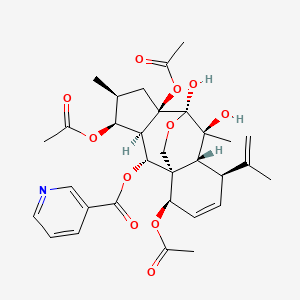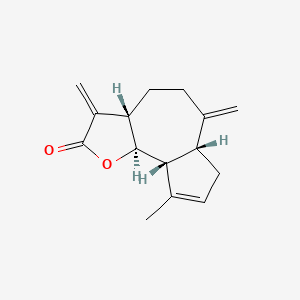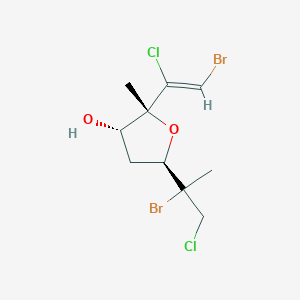
Dihydrocarolic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrocarolic acid is a natural product found in Penicillium cinerascens with data available.
Wissenschaftliche Forschungsanwendungen
Inhibition of Tyrosine Phosphatase
Dihydrocarolic acid has been identified as an inhibitor of CD45 tyrosine phosphatase. This compound, isolated from the fungus Aspergillus niger, showed specific inhibitory activities towards tyrosine phosphatases, highlighting its potential in modulating enzymatic functions related to phosphatase activity (Alvi et al., 2000).
Role in Folic Acid Pathways
Dihydrocarolic acid is closely related to folic acid pathways. For instance, dihydrofolate reductase is crucial in converting dihydrofolate to tetrahydrofolate, a key step in folate metabolism. Research on human liver showed variable activities of dihydrofolate reductase, indicating implications for high folic acid intake (Bailey & Ayling, 2009). Moreover, studies on the dihydrofolate reductase gene and its relation to breast cancer risk in multivitamin users underscore the significance of these pathways in disease progression and treatment (Xu et al., 2007).
Antioxidant Properties
Dihydrocarolic acid's relationship with folic acid, a known antioxidant, suggests its potential role in radical-scavenging activities. The radical-scavenging activities of folates, including dihydrofolic acid, are strongly pH-dependent, indicating a complex interaction with the body's biochemical environment (Gliszczyńska-Świgło & Muzolf, 2007).
Hydrogen Generation and Electrochemical Studies
Dihydrocarolic acid is relevant in studies exploring hydrogen generation from weak acids. Research involving diiron hydrogenase mimic showed that weak acids like acetic acid could be used in catalytic reduction processes, revealing the compound's utility in electrochemical applications (Felton et al., 2007).
Drug Delivery and Cancer Therapy
The compound has been studied in the context of drug delivery systems, particularly in liver cancer treatment. For instance, dihydroartemisinin, a drug used in cancer treatment, can be modified for targeted recognition and controlled release, with dihydrocarolic acid playing a role in this process (Liu et al., 2019).
Metabolic Diseases and Enzymatic Pathways
The study of dihydrocarolic acid and its derivatives is also relevant in metabolic diseases. For example, glutaric aciduria type I, a metabolic disease, involves elevated concentrations of related acids, underscoring the importance of understanding these compounds in disease pathology and treatment (Boy et al., 2017).
Eigenschaften
Molekularformel |
C9H8O4 |
|---|---|
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
(3E)-5-methylidene-3-(oxolan-2-ylidene)oxolane-2,4-dione |
InChI |
InChI=1S/C9H8O4/c1-5-8(10)7(9(11)13-5)6-3-2-4-12-6/h1-4H2/b7-6+ |
InChI-Schlüssel |
NBPJTZQIOVMOFS-VOTSOKGWSA-N |
Isomerische SMILES |
C=C1C(=O)/C(=C\2/CCCO2)/C(=O)O1 |
Kanonische SMILES |
C=C1C(=O)C(=C2CCCO2)C(=O)O1 |
Synonyme |
dihydrocarolic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



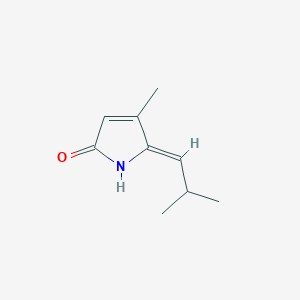
![(2S,3S,4S,5R,6S)-6-[[(7R,8R,10S)-8-ethyl-6,8,10,11-tetrahydroxy-7-methoxycarbonyl-5,12-dioxo-9,10-dihydro-7H-tetracen-1-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1246436.png)

